molecular formula C10H12BrN B13014151 (S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine

(S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13014151
M. Wt: 226.11 g/mol
InChI Key: JKNDFHIQSYIFBW-JTQLQIEISA-N
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Description

(S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a bromine atom, a methyl group, and an indane backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine typically involves several steps One common method starts with the bromination of 5-methyl-2,3-dihydro-1H-indene to introduce the bromine atom at the 6-position This is followed by the reduction of the indene double bond to form the dihydro compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for bromination and reduction steps, as well as advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the indane ring or reduce any functional groups present.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new amine or thiol derivatives.

Scientific Research Applications

(S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

(S)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine can be compared to other similar compounds, such as:

    6-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.

    5-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, which can influence its ability to undergo substitution reactions.

    6-Bromo-5-methyl-1H-indene:

The presence of both the bromine atom and the methyl group in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1S)-6-bromo-5-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5,10H,2-3,12H2,1H3/t10-/m0/s1

InChI Key

JKNDFHIQSYIFBW-JTQLQIEISA-N

Isomeric SMILES

CC1=CC2=C(C=C1Br)[C@H](CC2)N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(CC2)N

Origin of Product

United States

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